molecular formula C19H22N4O4S B11276233 Methyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate

Methyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate

Cat. No.: B11276233
M. Wt: 402.5 g/mol
InChI Key: CKOLVLMKDIJNCJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a cyclopentylurea moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclopentylurea Moiety: This step involves the reaction of cyclopentylamine with an isocyanate to form the urea derivative.

    Coupling Reactions: The thiazole derivative is then coupled with the cyclopentylurea moiety using appropriate coupling reagents.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in microbial growth or inflammation.

    Pathways: The compound can interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in tumor cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Methyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 4-[[2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C19H22N4O4S/c1-27-17(25)12-6-8-14(9-7-12)20-16(24)10-15-11-28-19(22-15)23-18(26)21-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,20,24)(H2,21,22,23,26)

InChI Key

CKOLVLMKDIJNCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3

Origin of Product

United States

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